molecular formula C14H16N2O2 B8432971 1-(t-Butylamino)isoquinoline-5-carboxylic acid

1-(t-Butylamino)isoquinoline-5-carboxylic acid

Cat. No.: B8432971
M. Wt: 244.29 g/mol
InChI Key: ZAAGMUCWJSKQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(t-Butylamino)isoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-(tert-butylamino)isoquinoline-5-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)16-12-10-5-4-6-11(13(17)18)9(10)7-8-15-12/h4-8H,1-3H3,(H,15,16)(H,17,18)

InChI Key

ZAAGMUCWJSKQCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=CC2=C1C=CC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 1-(t-butylamino)isoquinoline-5-carboxylate (1.6 g, 6.20 mmol) obtained in Step (5) above was stirred in a solution of tetrahydrofuran (16 mL) and distilled water (16 mL). The reaction solution was added with LiOH (0.57 g, 13.6 mmol) and stirred for about 12 hours at 80° C. The reaction mixture was cooled to room temperature and adjusted to have a pH value in a range of 1˜2 by adding 1N aqueous HCl. The reaction mixture was diluted with ethyl acetate, and washed with distilled water. The organic layer thus obtained was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the title compound (0.6 g, 40%).
Name
Methyl 1-(t-butylamino)isoquinoline-5-carboxylate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0.57 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
40%

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